molecular formula C20H24Cl2N2O6S B3036906 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 400085-62-3

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Cat. No. B3036906
CAS RN: 400085-62-3
M. Wt: 491.4 g/mol
InChI Key: STUOOZQTADQSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C20H24Cl2N2O6S and its molecular weight is 491.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Novel Synthesis and Pharmaceutical Impurities

A study highlighted the novel synthesis methods of omeprazole, a drug chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridinyl) methyl] sulfinyl]-l-benzimidazole, which inhibits gastric ATPase enzyme by oxidizing its sulfhydryl groups. The novel synthesis process for pharmaceutical impurities, including incomplete oxidation of pyrmetazole and overoxidation to sulfone, leads to the formation of sulfone N-oxide, offering insights into the development of proton pump inhibitors and their impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Role in Sulfonamide-Based Therapeutics

Sulfonamides, incorporating the primary sulfonamide moiety, are present in clinically used drugs like diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. The study reviews the scientific and patent literature on sulfonamide-based therapeutics, highlighting the constant need for novel sulfonamides for various applications, including selective antiglaucoma drugs, antitumor agents, and diagnostic tools. This indicates the significance of the sulfonamide structural motif in the development of future drugs (Carta, Scozzafava, & Supuran, 2012).

Insights into Acetamide and Formamide Derivatives

A review focused on the toxicology and biological consequences of exposure to acetamide, N,N-dimethylacetamide, and their derivatives. This review compiled data over more than a decade, providing insights into the commercial importance of these chemicals, their usage, biological responses, and environmental toxicology (Kennedy, 2001).

Application in Photocatalysis and Photosensitization

A paper reviewed the photocatalytic treatment of gaseous flows polluted by sulfur compounds like methanethiol, dimethylsulfide, and dimethyldisulfide. It discussed different TiO2-based photocatalytic processes designed for the oxidation of these gaseous compounds, shedding light on the efficiency of various photocatalytic materials, process parameters, and the potential for recycling the photocatalytic material. This provides valuable insights into the application of 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide in environmental and industrial settings (Cantau et al., 2007).

properties

IUPAC Name

2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O6S/c1-23(2)20(25)13-24(31(26,27)15-7-5-14(29-4)6-8-15)18-12-19(30-10-9-28-3)17(22)11-16(18)21/h5-8,11-12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUOOZQTADQSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.